molecular formula C12H15NO2 B2556113 3-isopentylbenzo[d]oxazol-2(3H)-one CAS No. 609334-98-7

3-isopentylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2556113
CAS No.: 609334-98-7
M. Wt: 205.257
InChI Key: SWHNTCCXRNPXNC-UHFFFAOYSA-N
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Description

3-isopentylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family. These compounds are known for their diverse pharmacological activities and are extensively found in various natural and synthetic substances. The benzo[d]oxazole scaffold is a key building block in many biologically active molecules, making it an important target for medicinal chemistry research .

Preparation Methods

The synthesis of 3-isopentylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with isopentyl isocyanide under specific conditions to form the desired benzo[d]oxazole ring . The reaction conditions often include the use of a rhodium catalyst and specific solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Properties

IUPAC Name

3-(3-methylbutyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)7-8-13-10-5-3-4-6-11(10)15-12(13)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHNTCCXRNPXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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